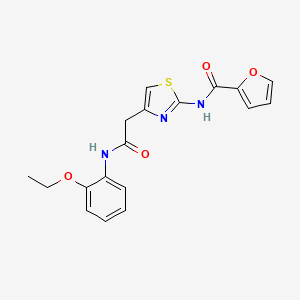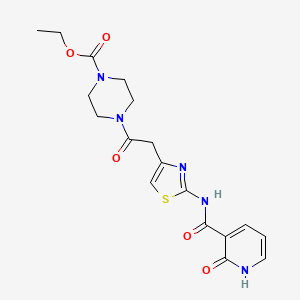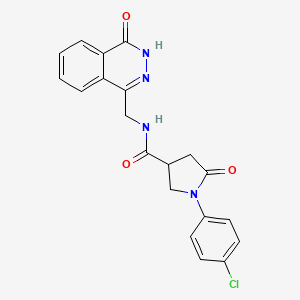
1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antifungal Agents
Several studies have synthesized and evaluated compounds structurally similar to 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide, targeting antimicrobial and antifungal applications. Notable examples include N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which showed in vitro antibacterial and antifungal activities against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans. Similarly, derivatives of 1,2,3,4-tetrahydropyrimidine-2-thiones and N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide demonstrated significant bacterial and fungal growth inhibition compared to standard drugs (Desai et al., 2011) (Akbari et al., 2008).
2. Anticonvulsant Enaminones
Research on compounds with a similar structure to 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide has also focused on their potential anticonvulsant properties. For instance, the crystal structures of three anticonvulsant enaminones were determined, providing insights into their conformation and potential therapeutic applications (Kubicki et al., 2000).
3. Potential Anti-HIV Properties
A study on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide revealed its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This indicates a potential avenue for research on related compounds like 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide in the context of anti-HIV therapy (Tamazyan et al., 2007).
4. CB1 Cannabinoid Receptor Interaction
While not the exact compound, a structurally similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), was studied for its potent and selective antagonism for the CB1 cannabinoid receptor. This compound's molecular interaction and binding to the receptor were thoroughly analyzed, suggesting the potential of closely related compounds in receptor-targeted therapies (Shim et al., 2002).
5. Synthesis and Crystallography
Several studies have focused on the synthesis and crystal structure of compounds similar to 1-(4-chlorophenyl)-5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrrolidine-3-carboxamide, providing valuable insights into their molecular configurations and potential applications in various fields, including pharmaceuticals and materials science (Hu Yang, 2009) (Bakhite et al., 2005).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c21-13-5-7-14(8-6-13)25-11-12(9-18(25)26)19(27)22-10-17-15-3-1-2-4-16(15)20(28)24-23-17/h1-8,12H,9-11H2,(H,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEGVGVCVLAGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2628083.png)
![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)
![7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2628090.png)
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2628093.png)
![6-(4-Fluorophenyl)-2-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2628094.png)
![Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate](/img/no-structure.png)
![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2628096.png)
![4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2628097.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)
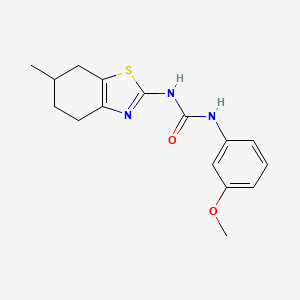
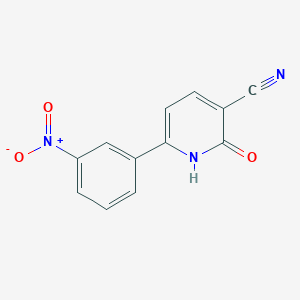
![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)
